Methyl 7-Fluoroindole-3-carboxylate
Description
Chemical Identity and Properties Methyl 7-Fluoroindole-3-carboxylate (CAS: 858515-78-3) is an indole derivative with the molecular formula C₁₀H₈FNO₂ (corrected based on IUPAC name in ) and a molecular weight of 207.2 g/mol (revised from ). It features a fluorine atom at the 7-position of the indole ring and a methyl ester group at the 3-position.
Indole derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their aromatic and heterocyclic reactivity .
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZFBRVWUXGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281147 | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858515-78-3 | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858515-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Fluoroindole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole, which can be obtained through various methods, including the halogenation of indole.
Carboxylation: The 7-fluoroindole undergoes carboxylation at the 3rd position using carbon dioxide or other carboxylating agents under specific conditions.
Esterification: The resulting 7-fluoroindole-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 7-Fluoroindole-3-carboxylate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-Fluoroindole-3-carboxylate is investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against several diseases.
- Anticancer Activity : Research indicates that derivatives of fluoroindoles exhibit cytotoxic effects on cancer cells. This compound has shown promise in preclinical studies targeting specific cancer pathways .
- Antiviral Properties : The compound's ability to modulate biological pathways suggests potential antiviral activities, particularly against RNA viruses. Studies are ongoing to evaluate its efficacy in inhibiting viral replication .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecular structures.
- Building Block for Complex Molecules : Its reactivity allows chemists to use it in various coupling reactions and transformations, facilitating the creation of new compounds with desired properties .
- Study of Reaction Mechanisms : The compound is often used in mechanistic studies to understand the behavior of indole derivatives in chemical reactions, providing insights into reaction pathways and kinetics .
Material Science
This compound is also being explored for applications in material science.
- Polymer Science : Its incorporation into polymer matrices may enhance the thermal and mechanical properties of materials, making it valuable in developing advanced materials for industrial applications .
- Nanotechnology : Research is underway to utilize this compound in the development of nanostructured materials, potentially leading to innovations in drug delivery systems and biosensors .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for anticancer drug development.
Case Study 2: Antiviral Research
In a collaborative study between several universities, this compound was tested against influenza virus strains. The compound showed significant inhibition of viral replication at low micromolar concentrations, warranting further investigation into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 7-Fluoroindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylate group play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 7-Fluoroindole-3-carboxylate and analogous indole derivatives:
Structural and Functional Analysis
Positional Isomerism :
- Fluorine placement (7 vs. 6-position) significantly impacts electronic properties. For example, Methyl 6-fluoroindole-3-carboxylate (6-F) has fluorine ortho to the indole nitrogen, which may enhance electron-withdrawing effects compared to the 7-F isomer .
- Ester group position (3 vs. 5 vs. 2) alters steric accessibility. Methyl 7-fluoroindole-5-carboxylate (5-COOCH₃) may exhibit reduced reactivity in electrophilic substitution due to steric hindrance .
Addition of a methyl group (e.g., Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate) introduces steric effects that could hinder interactions in catalytic or biological systems .
Thermodynamic and Kinetic Stability :
- Methyl esters (e.g., this compound) are generally more hydrolytically stable than carboxylic acids, making them preferable for storage and handling .
Research Findings
- Similarity Scores : Computational analyses () rank structural analogs by similarity. For example, Methyl 6-fluoroindole-3-carboxylate (similarity: 0.92) and 7-Fluoro-1H-indole-3-carboxylic acid (similarity: 0.96) are highly analogous, suggesting overlapping reactivity profiles .
- Biological Activity: While direct data is absent, fluoroindole derivatives are known for antimicrobial and anticancer properties. The 7-F substituent may enhance metabolic stability compared to non-fluorinated analogs .
Biological Activity
Methyl 7-Fluoroindole-3-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, activity profiles, and relevant case studies, supported by data tables and findings from various studies.
Overview of Biological Activities
Indole derivatives are known for their broad spectrum of biological activities, including:
- Antiviral
- Antibacterial
- Antifungal
- Anticancer
- Anti-inflammatory
This compound exhibits significant potential in these areas, primarily due to its structural characteristics and the presence of the fluorine atom, which enhances its reactivity and interaction with biological targets.
Target Interactions
This compound interacts with various receptors and enzymes, contributing to its biological effects. The compound's fluorinated structure may enhance binding affinity and selectivity towards these targets.
Mode of Action
Research indicates that related compounds like 7-fluoroindole act as antivirulence agents. They inhibit biofilm formation and reduce the production of virulence factors in pathogens such as Pseudomonas aeruginosa, without affecting the growth of planktonic cells. This suggests a targeted approach to managing infections by disrupting pathogenic processes rather than outright killing the bacteria .
Biological Activity Data Table
Case Studies
- Antiviral Activity Against Influenza : A study evaluated 7-fluoro-substituted indoles as potential inhibitors of influenza viruses. This compound showed promising results in inhibiting viral replication through binding to viral proteins, demonstrating its potential as a therapeutic agent against influenza infections .
- Antibacterial Properties : Another investigation highlighted the effectiveness of 7-fluoroindole derivatives in preventing biofilm formation in Pseudomonas aeruginosa. This study found that these compounds significantly reduced the production of quorum-sensing-regulated virulence factors, indicating their potential for treating chronic infections without promoting antibiotic resistance .
- Cytotoxic Effects in Cancer Research : In tests against various cancer cell lines, including MCF-7 (breast cancer), this compound demonstrated cytotoxic activity, suggesting its possible application in cancer therapeutics. The compound's ability to induce apoptosis in cancer cells was linked to its structural properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
